molecular formula C₂₁H₂₃NO₈ B020696 Mefenamic acid glucuronide CAS No. 102623-18-7

Mefenamic acid glucuronide

Cat. No. B020696
M. Wt: 417.4 g/mol
InChI Key: DAHIGOGKMFBIOR-CURYNPBISA-N
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Description

Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic properties. It undergoes metabolism to form various metabolites, including Mefenamic acid glucuronide, through the action of phase II enzyme family UDP-glucuronosyltransferase (McGurk et al., 1996).

Synthesis Analysis

Mefenamic acid glucuronide can be synthesized through a chemo-enzymatic procedure, involving the reaction of mefenamic acid with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate, followed by enzymatic deprotection to yield the glucuronide (Baba & Yoshioka, 2006).

Molecular Structure Analysis

The molecular structure of Mefenamic acid glucuronide involves the acyl glucuronide linkage. This structure is relatively stable at physiological pH, with a half-life considerably longer than many acyl glucuronides (McGurk et al., 1996).

Chemical Reactions and Properties

Mefenamic acid glucuronide exhibits reactivity with proteins, both in vitro and ex vivo, binding irreversibly to human serum albumin and cellular proteins in culture (McGurk et al., 1996). It undergoes degradation under alkaline conditions.

Physical Properties Analysis

The physical properties of Mefenamic acid glucuronide include its stability in aqueous buffer at physiological pH. It has a relatively long half-life at 37 degrees Celsius and pH 7.4, which is an important aspect of its physical behavior in biological systems (McGurk et al., 1996).

Chemical Properties Analysis

Chemically, Mefenamic acid glucuronide shows a propensity to bind irreversibly to proteins, which is significant in understanding its biochemical interactions and potential implications in drug-induced nephrotoxicity (McGurk et al., 1996). This irreversible binding to proteins is a critical aspect of its chemical properties.

Scientific Research Applications

Specific Scientific Field

The study of Mefenamic acid glucuronide is primarily conducted in the field of Drug Metabolism and Pharmacology .

Summary of the Application

Mefenamic acid, a nonsteroidal anti-inflammatory drug, is metabolized into MFA-1-O-acyl-glucuronide (MFA-1-O-G), a chemically-reactive conjugate. This metabolite is implicated in the formation of protein-adducts and the potential toxicity of the drug .

Methods of Application or Experimental Procedures

In one study, the nonenzymatic reactivity of each MFA acyl-linked metabolite was investigated to transacylate amino and thiol functional groups on the acceptor biomolecules Gly, Tau, l-glutathione (GSH), and N-acetylcysteine (NAC). In vitro incubations with each of the MFA acyl-linked metabolites (1 μ M) in buffer under physiologic conditions with Gly, Tau, GSH, or NAC (10 mM) were conducted .

Potential Role in the Study of Drug-Induced Nephrotoxicity

Specific Scientific Field

The potential role of Mefenamic acid glucuronide in the study of drug-induced nephrotoxicity falls under the field of Toxicology .

Summary of the Application

Mefenamic acid, a nonsteroidal anti-inflammatory drug, has been implicated in several cases of nephrotoxicity including acute renal failure and tubulointerstitial nephritis . One theory of drug-induced tubulointerstitial nephritis is that the drug or a derivative of the drug becomes irreversibly bound to certain sites in renal tissue and an immune response is directed against the hapten-host conjugate .

Methods of Application or Experimental Procedures

In one study, the stability of mefenamic acid glucuronide was investigated in aqueous buffer at physiological pH. The half-life at 37 degrees C, pH 7.4, was 16.5 +/- 3.1 hr, which is considerably longer than those reported for many acyl glucuronides .

Results or Outcomes

The study found that mefenamic acid glucuronide, although extremely stable in buffer at physiological pH, was found to bind irreversibly to human serum albumin in vitro . This binding was directly related to glucuronide formation, because irreversible binding was not evident in the untransfected cell line V79 .

Potential Role in the Study of Drug-Induced Idiosyncratic Toxicity

Specific Scientific Field

The potential role of Mefenamic acid glucuronide in the study of drug-induced idiosyncratic toxicity falls under the field of Toxicology .

Summary of the Application

Mefenamic acid, a carboxylic acid–containing nonsteroidal anti-inflammatory drug, is metabolized into the chemically-reactive MFA-1- O -acyl-glucuronide (MFA-1- O -G), MFA-acyl-adenylate (MFA-AMP), and the MFA- S -acyl-coenzyme A (MFA-CoA), all of which are electrophilic and capable of acylating nucleophilic sites on biomolecules . This reactivity may potentially elicit an idiosyncratic toxicity in vivo .

Methods of Application or Experimental Procedures

In one study, the nonenzymatic ability of each MFA acyl-linked metabolite to transacylate amino and thiol functional groups on the acceptor biomolecules Gly, Tau, l -glutathione (GSH), and N -acetylcysteine (NAC) was investigated. In vitro incubations with each of the MFA acyl-linked metabolites (1 μ M) in buffer under physiologic conditions with Gly, Tau, GSH, or NAC (10 mM) were conducted .

Results or Outcomes

The study demonstrated that MFA-AMP selectively reacts with the amino functional groups of glycine and lysine nonenzymatically, MFA-CoA selectively reacts nonenzymatically with the thiol functional groups of GSH and NAC, and MFA-GSH reacts with the thiol functional group of GSH nonenzymatically .

Safety And Hazards

Nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with duration of use . NSAIDs also cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

Future Directions

Mefenamic acid is usually taken with food every 6 hours as needed for up to 1 week . After three menstrual cycles, patients were crossed over to the alternate treatment for an additional three cycles .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(2,3-dimethylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHIGOGKMFBIOR-CURYNPBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907958
Record name 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mefenamic acid glucuronide

CAS RN

102623-18-7
Record name β-D-Glucopyranuronic acid, 1-[2-[(2,3-dimethylphenyl)amino]benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102623-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-O-(2-(2,3-Dimethylphenyl)aminobenzoyl)glucopyranuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102623187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEFENAMIC ACID GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX5H10G1RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
KA McGurk, RP Remmel, VP Hosagrahara… - Drug Metabolism and …, 1996 - Citeseer
5Q()4. REACTIVITY OF MEFENAMIC ACID 1-O-ACYL GLUCURONIDE WITH PROTEINS IN VITRO AND EX VIVO Page 1 Vol. 24, No. 8 Printed in USA Metabolic Scheme for Mefenam …
Number of citations: 87 citeseerx.ist.psu.edu
P Gaganis, JO Miners, KM Knights - Biochemical pharmacology, 2007 - Elsevier
… In the case of mefenamic acid, formation of an acyl-glucuronide is known to result in irreversible binding of mefenamic acid glucuronide to proteins in vitro and ex vivo [27]. The question …
Number of citations: 64 www.sciencedirect.com
GS Walker, J Atherton, J Bauman, C Kohl… - Chemical research in …, 2007 - ACS Publications
Acyl glucuronides have been implicated in the toxicity of many xenobiotics and marketed drugs. These toxicities are hypothesized to be a consequence of covalent binding of the …
Number of citations: 64 pubs.acs.org
AL Gagez, K Rouguieg-Malki, FL Sauvage… - Analytical …, 2012 - Elsevier
This article describes the development of a procedure for the simultaneous evaluation of the activity of six different uridine diphosphate (UDP)–glucuronyltransferases (UGTs) in human …
Number of citations: 22 www.sciencedirect.com
Y Masuo, K Ito, T Yamamoto, A Hisaka, M Honma… - Drug metabolism and …, 2010 - ASPET
… Bile samples after intravenous infusion of mefenamic acid into rats was used as mefenamic acid glucuronide (MFA-G). Only MFA-G was detected, but mefenamic acid was not detected …
Number of citations: 24 dmd.aspetjournals.org
R Sullivan - 2016 - research.manchester.ac.uk
The inhibition of metabolising enzymes remains a cause of concern in drug development due to its recognised contribution to the magnitude of drug-drug interactions (DDI)(10, 11, 13, …
Number of citations: 3 research.manchester.ac.uk
EM Allen, DC Buss, J Williams… - British journal of clinical …, 1987 - Wiley Online Library
… Mefenamic acid glucuronide and other metabolites are avidly excreted in the bile in the Rhesus monkey (Glazko, 1966). We therefore considered that charcoal might enhance …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
R Al-Salhi, A Abdul-Sada, A Lange… - … science & technology, 2012 - ACS Publications
Organisms exposed to wastewater treatment works (WwTW) effluents accumulate complex mixtures of xenobiotics but there is a scarcity of information on the nature and impacts of …
Number of citations: 73 pubs.acs.org
YK Fong - 2014 - search.proquest.com
Purpose: Scutellariae Radix (RS) and non-steroidal anti-inflammatory drugs (NSAIDs), being Chinese and Western medicines respectively, have a lot in common. Both of them are …
Number of citations: 1 search.proquest.com
CP Morrey, L Chen, M Halper, Y Perl - Artificial intelligence in medicine, 2011 - Elsevier
Objective The Unified Medical Language System (UMLS) integrates terms from different sources into concepts and supplements these with the assignment of one or more high-level …
Number of citations: 6 www.sciencedirect.com

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